4-(4-Cyanophenyl)-4-oxobutyronitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-cyanopropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKNUQCFRRIXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642225 | |
| Record name | 4-(3-Cyanopropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-45-8 | |
| Record name | 4-Cyano-γ-oxobenzenebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Cyanopropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes: Designing Enzyme Inhibitors Using a 4-(4-Cyanophenyl)-4-oxobutyronitrile Scaffold
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. A key strategy in this endeavor is the use of "privileged scaffolds," molecular frameworks that are capable of binding to multiple biological targets.[1] The 4-(4-Cyanophenyl)-4-oxobutyronitrile scaffold has emerged as a versatile starting point for the design of such inhibitors. Its intrinsic chemical features—a cyanophenyl group for potential hydrogen bonding and π-stacking interactions, and an oxobutyronitrile moiety that can act as a reactive "warhead"—make it particularly suitable for developing covalent inhibitors.[2][3]
Covalent inhibitors offer distinct advantages, including increased biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent binders.[2][4] This guide provides a comprehensive overview of the rationale, design principles, and experimental protocols for developing enzyme inhibitors based on the this compound scaffold.
Section 1: The Chemistry of the Scaffold: A Platform for Covalent Inhibition
The this compound scaffold contains two key functional groups that dictate its utility in inhibitor design: the ketone and the nitrile. These groups, particularly when in proximity as in an α-cyanoketone arrangement, can act as electrophiles, making them susceptible to attack by nucleophilic residues (such as cysteine or serine) commonly found in enzyme active sites.[2][3]
Mechanism of Action: Reversible Covalent Inhibition
The interaction of an inhibitor derived from this scaffold with a target enzyme typically follows a two-step mechanism:[5]
-
Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, driven by non-covalent interactions like hydrogen bonds and hydrophobic contacts. The cyanophenyl group often plays a crucial role here, potentially acting as a hydrogen bond acceptor.[6]
-
Covalent Bond Formation: Following initial binding, a nucleophilic residue in the active site attacks the electrophilic carbonyl carbon of the ketone. This forms a reversible covalent bond, often a thiohemiketal in the case of a cysteine residue.[3]
This reversible covalent mechanism provides a balance between the high potency and long duration of action of irreversible inhibitors and the improved safety profile of reversible inhibitors.[3]
Section 2: Design and Synthesis Strategy
The design of potent and selective inhibitors from this scaffold involves a systematic exploration of its Structure-Activity Relationships (SAR). This process, often guided by computer-aided drug design (CADD), aims to optimize the interactions between the inhibitor and the target enzyme.[7]
General Synthetic Approach
A common synthetic route to generate derivatives of the this compound scaffold involves multi-step synthesis. For example, a Friedel-Crafts acylation can be employed as an initial step, followed by amide formation and subsequent dehydration to yield the nitrile.[8] The specific reagents and conditions can be adapted to introduce desired chemical diversity.
Experimental Workflow: Synthesis of Scaffold Derivatives
Caption: General synthetic workflow for this compound derivatives.[8]
Protocol 1: General Synthesis of a this compound Derivative
This protocol is a generalized example and requires optimization for specific target molecules. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]
-
Friedel-Crafts Acylation:
-
To a cooled (0 °C) suspension of a Lewis acid (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., carbon disulfide), add the acylating agent (e.g., succinic anhydride).
-
Slowly add the substituted cyanobenzene derivative.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Amide Formation:
-
Treat the resulting acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride.
-
Carefully add the acid chloride to a cooled solution of ammonium hydroxide.
-
Isolate the resulting amide by filtration or extraction.
-
-
Dehydration to Nitrile:
-
Treat the amide with a dehydrating agent (e.g., phosphorus pentoxide or phosphorus oxychloride).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture and carefully add water to quench the reaction.
-
Extract the final nitrile product, purify by recrystallization or column chromatography.
-
Section 3: Biological Evaluation and Mechanistic Studies
Once synthesized, the inhibitory potential and mechanism of action of the new compounds must be thoroughly characterized.
Enzyme Inhibition Assays
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). For covalent inhibitors, it's crucial to assess the time-dependency of inhibition.[9]
Protocol 2: IC50 Determination for a Covalent Inhibitor
-
Prepare Reagents:
-
Enzyme stock solution in an appropriate assay buffer.
-
Substrate stock solution.
-
Inhibitor stock solutions at various concentrations in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add varying concentrations of the inhibitor (and a DMSO control).
-
Pre-incubate the enzyme and inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependency.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value at each pre-incubation time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.
-
Kinetic Characterization of Covalent Inhibitors
For irreversible or reversible covalent inhibitors, a more detailed kinetic analysis is required to determine the inactivation constant (KI) and the rate of inactivation (kinact).[9] This provides a more accurate measure of inhibitor potency than a simple IC50 value.[9]
| Kinetic Parameter | Description | Significance |
| KI | Inactivation constant | Represents the initial non-covalent binding affinity. A lower KI indicates tighter initial binding. |
| kinact | Rate of inactivation | Represents the maximum rate of covalent bond formation. A higher kinact indicates faster inactivation. |
| kinact/KI | Inactivation efficiency | The second-order rate constant that describes the overall potency of the covalent inhibitor.[9] |
Workflow for Characterizing Covalent Inhibition
Caption: Experimental workflow for kinetic and mechanistic validation of covalent inhibitors.
Confirmation of Covalent Adduct Formation
Mass spectrometry (MS) is the primary tool used to confirm that an inhibitor has formed a covalent bond with its target enzyme.[10] This is achieved by measuring the mass increase of the protein after incubation with the inhibitor.[10]
Protocol 3: Mass Spectrometry Analysis of Covalent Adducts
-
Sample Preparation:
-
Incubate the target enzyme with an excess of the inhibitor for a sufficient time to allow for covalent modification.
-
Include a control sample of the enzyme incubated with DMSO.
-
Remove the excess, unbound inhibitor using a desalting column or dialysis.
-
-
Intact Protein Analysis:
-
Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS).[11]
-
Deconvolute the resulting mass spectra to determine the precise mass of the protein.
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
-
-
Peptide Mapping (Optional):
-
Digest the protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides that have been modified by the inhibitor. This can identify the specific amino acid residue that forms the covalent bond.[12]
-
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can lead to significant improvements in potency and selectivity. Key areas for modification include:
-
The Cyanophenyl Ring: Substitution on this ring can modulate electronic properties and introduce new interactions with the enzyme active site. For some targets, the para-cyano group is crucial for activity, potentially acting as a hydrogen bond acceptor.[6]
-
The Butyronitrile Chain: Altering the length or rigidity of the linker between the phenyl ring and the reactive nitrile can optimize the positioning of the "warhead" for covalent modification.
-
Scaffold Hopping: Replacing the cyanophenyl ring with other aromatic or heterocyclic systems can lead to the discovery of novel inhibitor classes with improved properties.[13]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel covalent enzyme inhibitors. Its inherent chemical reactivity, coupled with the potential for diverse chemical modification, provides a rich platform for medicinal chemists. By combining rational design, targeted synthesis, and rigorous biological and mechanistic evaluation, researchers can leverage this scaffold to create potent and selective inhibitors for a wide range of enzymatic targets.
References
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- Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
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Singh, J., et al. (2017). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters, 8(10), 1071-1073. Retrieved from [Link]
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Chemistry World. (2021, December 16). Emerging strategies in covalent inhibition [Video]. YouTube. Retrieved from [Link]
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Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
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Woo, L. W. L., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7636-7647. Retrieved from [Link]
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Talele, T. T. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research, 32, 1035-1062. Retrieved from [Link]
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Bentham Science Publishers. (2022). Design and Synthesis of Novel Quinazolinone-Based Oxobutanenitrile Derivatives as Antiproliferative Agents Targeting Human Breast Cancer. Letters in Drug Design & Discovery, 19(7). Retrieved from [Link]
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Current Protocols. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]
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MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(15), 4987. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of Toxicology, 93(7), 1785-1803. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 60(17), 7202-7236. Retrieved from [Link]
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ACS Publications. (2013). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry, 56(17), 6805-6821. Retrieved from [Link]
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PubMed. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters, 114, 129978. Retrieved from [Link]
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MDPI. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3163. Retrieved from [Link]
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PubMed. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Trends in Biochemical Sciences, 48(6), 524-537. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. Retrieved from [Link]
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PubMed. (2025). Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130285. Retrieved from [Link]
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ACS Publications. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. Retrieved from [Link]
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ResearchGate. (2025). Molecular medicinal insights into scaffold hopping-based drug discovery success. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the series of cyanophenyl- and uracil-based compounds... Retrieved from [Link]
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National Center for Biotechnology Information. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 50-60. Retrieved from [Link]
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PubMed. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(7), 2200-2211. Retrieved from [Link]
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MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(13), 5178. Retrieved from [Link]
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PubMed. (2017). Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. Journal of Medicinal Chemistry, 60(7), 2791-2801. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules. Retrieved from [Link]
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YouTube. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry, 265, 116079. Retrieved from [Link]
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ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15) as starting materials[14]. Retrieved from [Link]
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Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]
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MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6667. Retrieved from [Link]
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ACS Publications. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3466-3474. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1275-1285. Retrieved from [Link]
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PubMed. (2020). Discovery of novel benzofuran scaffold as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 76(12), 4070-4079. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Managing the Potential Toxicity of Nitrile Reagents in Chemical Synthesis
Welcome to the Technical Support Center for the safe and effective management of nitrile reagents in your chemical synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile chemistry of nitriles while prioritizing laboratory safety. Here, you will find in-depth troubleshooting guides, frequently asked questions, and expert insights to navigate the potential hazards associated with these valuable compounds. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and experimental success.
Understanding the Inherent Hazard: The Metabolic Release of Cyanide
The primary toxicological concern with many nitrile compounds stems from their metabolic bioactivation.[1] In vivo, particularly with aliphatic nitriles, metabolic processes can lead to the release of the cyanide anion (CN⁻).[1] This is a critical point to understand, as the toxicity of the nitrile is directly related to the rate and extent of this cyanide liberation.
The released cyanide anion is a potent inhibitor of cellular respiration. It binds to the ferric iron in cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, effectively halting aerobic respiration.[1] This leads to a rapid onset of cellular hypoxia and, in severe cases, can be fatal.
Below is a simplified representation of the metabolic pathway leading to cyanide release from a generic nitrile.
Caption: Metabolic activation of aliphatic nitriles to release cyanide.
Frequently Asked Questions (FAQs)
Q1: Are all nitrile compounds equally toxic?
A1: No, the toxicity of nitriles can vary significantly. Generally, aliphatic nitriles are more readily metabolized to release cyanide and are therefore considered more toxic than aromatic nitriles, where the C-CN bond is stronger and more stable.[2] However, all nitriles should be handled with care, and the specific Safety Data Sheet (SDS) for each compound must be consulted before use.
Q2: What are the early signs of nitrile exposure?
A2: Early symptoms of cyanide poisoning, which can result from nitrile exposure, include headache, dizziness, a rapid heart rate, shortness of breath, and nausea or vomiting.[3] It is crucial to be aware that hydrogen cyanide, which can be formed from some nitriles, may have a faint "bitter almond" smell, but a significant portion of the population cannot detect this odor.[3] Therefore, smell should never be used as a reliable indicator of exposure.
Q3: What is the most appropriate type of glove to wear when handling nitrile reagents?
A3: While it may seem counterintuitive, nitrile gloves are a suitable choice for handling many nitrile-containing compounds, providing good chemical resistance and splash protection.[2] However, it is essential to consult a glove compatibility chart for the specific nitrile and solvent being used. For prolonged or immersive work, heavier-duty gloves may be necessary. Always change gloves immediately if they become contaminated.
Troubleshooting Guide: Proactive and Reactive Measures
This section provides practical, step-by-step guidance for common challenges encountered when working with nitrile reagents.
Issue 1: Quenching Unreacted Nitrile Reagents Post-Reaction
Scenario: Your reaction is complete, but a significant amount of the nitrile starting material remains. How do you safely neutralize it before workup?
Underlying Principle: The goal of quenching is to convert the reactive and potentially toxic nitrile into a more stable and less hazardous compound. This is often achieved through hydrolysis, which converts the nitrile to a carboxylic acid or its salt.
Experimental Protocol: Alkaline Hydrolysis Quench
-
Step 1: Cool the Reaction Mixture: Before adding any quenching agent, cool the reaction vessel in an ice/water bath. This will help to control any exothermic reactions that may occur.
-
Step 2: Dilute with an Inert Solvent: If your reaction was run neat or at a high concentration, dilute the mixture with a high-boiling point, inert solvent like toluene. This provides a larger thermal mass to absorb heat generated during the quench.
-
Step 3: Slow Addition of Aqueous Base: Under vigorous stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The addition should be dropwise to maintain control of the reaction temperature.
-
Step 4: Monitor for Exotherm and Gas Evolution: Be vigilant for any rapid increase in temperature or the evolution of gases. The hydrolysis of nitriles to carboxylates will produce ammonia.[4]
-
Step 5: Ensure Complete Hydrolysis: After the initial exotherm has subsided, allow the mixture to stir at room temperature or with gentle heating until the nitrile is fully consumed (monitor by TLC or GC-MS).
-
Step 6: Acidification (if necessary): If the free carboxylic acid is desired, the basic aqueous layer can be separated and carefully acidified with a non-oxidizing acid like hydrochloric acid.
Issue 2: Decontamination of Glassware and Equipment
Scenario: You have completed a reaction involving a toxic nitrile and need to clean the glassware for reuse.
Underlying Principle: Simple washing may not be sufficient to remove all traces of the nitrile, especially from porous materials or ground glass joints. A chemical decontamination step is necessary to neutralize any residual reagent.
Experimental Protocol: Glassware Decontamination
-
Step 1: Pre-rinse with a Compatible Solvent: Rinse the glassware three times with a solvent in which the nitrile is soluble (e.g., acetone, ethanol). Collect these rinses as hazardous waste.
-
Step 2: Alkaline Bleach Treatment: In a well-ventilated fume hood, carefully fill the glassware with a freshly prepared 10% aqueous bleach solution that has been made basic (pH > 10) by the addition of sodium hydroxide.[5] The alkaline conditions prevent the formation of toxic cyanogen chloride gas.
-
Step 3: Contact Time: Allow the bleach solution to remain in contact with the glassware for at least one hour. For heavily contaminated items, a longer soaking time may be necessary.
-
Step 4: Neutralize and Rinse: Dispose of the bleach solution according to your institution's guidelines. Thoroughly rinse the glassware with water, followed by a final rinse with deionized water.
-
Step 5: Standard Cleaning: Proceed with your standard glassware cleaning protocol (e.g., washing with detergent).
Issue 3: Managing Nitrile-Containing Waste Streams
Scenario: You have generated liquid and solid waste containing nitrile compounds. How should this be handled for disposal?
Underlying Principle: Nitrile-containing waste must be segregated and treated as hazardous waste. It should never be disposed of down the drain or in the regular trash.[6] The primary goal is to prevent the release of nitriles or cyanide into the environment.
Waste Management Workflow:
Caption: Workflow for the safe disposal of nitrile-containing waste.
-
Liquid Waste:
-
Quenched reaction mixtures and solvent rinses should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix nitrile waste with other waste streams unless you have confirmed compatibility. In particular, keep nitrile waste separate from acidic waste to prevent the generation of hydrogen cyanide gas.[7]
-
-
Solid Waste:
-
Contaminated solids such as silica gel, filter paper, and disposable gloves should be placed in a separate, clearly labeled container for solid hazardous waste.
-
Do not overfill waste containers; leave adequate headspace.
-
Occupational Exposure Limits for Common Nitriles
It is imperative to maintain workplace exposures below established limits. Engineering controls, such as working in a certified chemical fume hood, are the primary means of achieving this.
| Nitrile Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | NIOSH IDLH |
| Acetonitrile | 40 ppm | 20 ppm | 137 ppm[1] |
| Acrylonitrile | 2 ppm[8] | 1 ppm[9] | 85 ppm |
| Benzonitrile | No established PEL[10] | No established REL | 14 ppm[11] |
| Propionitrile | No established PEL | 6 ppm[5] | 1000 ppm[12] |
TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; IDLH = Immediately Dangerous to Life or Health.[11]
Emergency Procedures: Responding to Nitrile Exposure
In case of any exposure, immediate action is critical.
Emergency Response Workflow:
Caption: Emergency response workflow for nitrile exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Call for immediate medical assistance.
-
Ingestion: Do not induce vomiting. If the person is conscious and able to swallow, give them a small amount of water. Seek immediate medical attention.
For all exposures, provide the Safety Data Sheet (SDS) for the specific nitrile to the emergency medical personnel.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. CDC. Retrieved from [Link]
-
Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. (2025, January 21). MDPI. Retrieved from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. Retrieved from [Link]
-
20.7 Chemistry of Nitriles. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Laboratory equipment decontamination guidelines - standard operating procedure. (n.d.). UGA research. Retrieved from [Link]
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Benzonitrile. (2000, December). New Jersey Department of Health. Retrieved from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]
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Propionitrile. (n.d.). NIOSH Pocket Guide to Chemical Hazards. CDC. Retrieved from [Link]
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Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]
-
1910.1045 - Acrylonitrile. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Preparation of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Immediately Dangerous to Life or Health (IDLH) Value Profile. (n.d.). CDC. Retrieved from [Link]
-
PROPIONITRILE. (2000, October). New Jersey Department of Health. Retrieved from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Acrylonitrile. (n.d.). CDC. Retrieved from [Link]
-
operating procedure. (2019, October 3). EPA. Retrieved from [Link]
-
ICSC 1103 - BENZONITRILE. (n.d.). International Labour Organization. Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2019, January 25). Chemistry LibreTexts. Retrieved from [Link]
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. (2004). PubMed. Retrieved from [Link]
-
ICSC 0320 - PROPIONITRILE. (2011, June). International Labour Organization. Retrieved from [Link]
-
Cleaning and Disinfection in Laboratories. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]
-
ACRYLONITRILE. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Cyanide Safe Use Guidelines. (2013, May 7). Columbia University Environmental Health and Safety. Retrieved from [Link]
-
Fractionation of waste nitrile butadiene rubber (NBR) latex sludge. (2025, August 7). Request PDF. Retrieved from [Link]
-
Immediately Dangerous To Life or Health (IDLH) Values. (n.d.). CDC. Retrieved from [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety. Retrieved from [Link]
-
Acrylonitrile: toxicological overview. (2024, April 25). GOV.UK. Retrieved from [Link]
-
Decontamination of Laboratory Equipment. (2019, November 1). UBC Safety & Risk Services. Retrieved from [Link]
-
Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
-
Hazardous Material Use and Management. (n.d.). Rutgers University. Retrieved from [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). EPA. Retrieved from [Link]
-
Acrylonitrile. (n.d.). EPA. Retrieved from [Link]
-
Disinfection & Decontamination. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
-
2-DIMETHYLAMINOACETONITRILE. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety Data Sheet: Propionitrile. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Immediately dangerous to life or health. (n.d.). Wikipedia. Retrieved from [Link]
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Technical Support Center: A Guide to Preventing Degradation of 4-(4-Cyanophenyl)-4-oxobutyronitrile During Workup
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling sensitive synthetic intermediates. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 4-(4-Cyanophenyl)-4-oxobutyronitrile. Our goal is to provide you with field-proven insights and robust protocols to minimize degradation during the critical workup and isolation phases of your experiment.
Executive Summary: The Challenge of a Bifunctional Molecule
This compound is a valuable synthetic intermediate, but its structure presents a unique purification challenge. It contains two distinct functional groups highly susceptible to hydrolysis: a ketone and two nitrile moieties. The primary degradation pathway observed during aqueous workup is the hydrolysis of one or both nitrile groups to the corresponding amides and, ultimately, to carboxylic acids. This process can be catalyzed by both acidic and basic conditions, making pH control the single most critical parameter for ensuring the integrity of your product.
This document provides a series of troubleshooting FAQs and validated protocols to help you navigate these challenges, maximize your yield, and ensure the purity of your final compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My post-workup analysis (LCMS/NMR) shows new impurities with molecular weights of +18 and +36 amu. What are these, and why are they forming?
A1: You are observing the hydrolysis of the nitrile groups.
-
Causality: The impurity at M+18 (Molecular Weight: 202.19 g/mol ) corresponds to the hydrolysis of one nitrile group to an amide. The impurity at M+19 (for the carboxylic acid, not +36) or subsequent hydrolysis products corresponds to the conversion to a carboxylic acid. Nitriles are susceptible to hydrolysis under both acidic and basic conditions, a reaction that proceeds via an intermediate amide.[1][2][3] The reaction is often accelerated by heat.
-
Mechanism Insight:
-
Preventative Action: The key is to maintain a near-neutral pH during all aqueous steps of the workup. Avoid strong acids or bases for quenching and washing. Perform all extractions at reduced temperatures (0-5 °C) to slow the kinetics of the hydrolysis reaction.
Q2: I'm experiencing significant product loss after performing a basic wash with sodium bicarbonate to neutralize the reaction mixture. Is my product water-soluble?
A2: While polarity is a factor, the product loss is more likely due to base-catalyzed degradation.
-
Causality: this compound is a β-keto nitrile. The protons on the carbon atom situated between the ketone and the butyronitrile are acidic. While a weak base like sodium bicarbonate is often used for neutralization, prolonged exposure or localized high concentrations can lead to deprotonation and subsequent side reactions or hydrolysis of the nitrile groups.[4][5] Ketones themselves can also be sensitive to certain basic conditions.
-
Expert Recommendation: If you must neutralize an acidic reaction mixture, a much safer method is to perform a "reverse quench." Slowly add the crude organic mixture to a vigorously stirred, cold (0 °C) biphasic solution of a mild base (like saturated NaHCO₃) and your extraction solvent (e.g., ethyl acetate). This method prevents the transient high pH that occurs when adding the base to the reaction flask. However, the preferred method is to avoid strong acids in the reaction if possible or to use a milder workup.
Q3: What is the ideal pH range to maintain during the aqueous workup, and how can I best control it?
A3: The ideal pH range is between 6.0 and 8.0.
-
Causality: This slightly acidic to mildly basic range represents the kinetic sweet spot where both acid- and base-catalyzed hydrolysis of the nitrile groups are minimized.
-
Best Practices for pH Control:
-
Quenching: For quenching reactions involving organometallics or other reactive species, use a saturated aqueous solution of ammonium chloride (NH₄Cl). It is weakly acidic and highly effective.
-
Neutralizing Acids: To neutralize strong acids, a carefully controlled addition of a saturated sodium bicarbonate solution at 0 °C is acceptable. Use pH paper to monitor the aqueous layer, ensuring it does not exceed pH 8.
-
Washing: Use brine (saturated NaCl solution) for all washes. Brine is neutral and helps to break up emulsions while reducing the solubility of your organic product in the aqueous layer.
-
Q4: My TLC analysis of the crude reaction mixture looks clean, but after the workup, I see multiple new spots. What could be causing this instability?
A4: This classic observation points directly to degradation caused by the workup conditions themselves. [6]
-
Causality: The fact that the crude material is clean is a strong indicator that your reaction was successful. The appearance of new spots post-workup confirms that your compound is not stable to one or more of the reagents or conditions used during extraction and washing.[6] The most likely culprits are:
-
pH Extremes: Exposure to residual acid or base.
-
Temperature: Performing the workup at room temperature instead of in an ice bath.
-
Water: The presence of water in combination with acid/base catalysts is the root cause of hydrolysis.
-
-
Troubleshooting Protocol: To confirm this, you can perform a stability test. Take a small aliquot of your clean, crude reaction mixture, dissolve it in your extraction solvent, and expose it to the planned aqueous wash solutions (e.g., 1M HCl, sat. NaHCO₃, water) in separate vials. Monitor the samples by TLC over 15-30 minutes. This will quickly reveal which solution is causing the degradation.
Validated Workup Protocols
These protocols are designed to be self-validating systems that prioritize the stability of this compound.
Protocol 1: Standard Mild Workup Procedure (Recommended)
This is the preferred protocol for reactions that do not contain strong acids or bases and require a general purification step.
-
Temperature Control: Cool the completed reaction mixture to 0 °C in an ice-water bath.
-
Initial Quench: If necessary, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Solvent Addition: Dilute the mixture with an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Aqueous Washes:
-
Wash the organic layer once with ice-cold deionized water.
-
Wash the organic layer twice with ice-cold brine. This will remove most water-soluble impurities and residual water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped together, which indicates sufficient drying.[7]
-
Isolation: Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator with a bath temperature below 40 °C.
Protocol 2: Workup for Reactions Requiring Acid Neutralization
Use this protocol only when the reaction mixture is strongly acidic.
-
Temperature Control: Cool the acidic reaction mixture to 0 °C in an ice-water bath.
-
Preparation: In a separate flask, prepare a vigorously stirred, biphasic mixture of your extraction solvent (e.g., Ethyl Acetate) and saturated aqueous sodium bicarbonate, also cooled to 0 °C.
-
Reverse Quench: Using an addition funnel, add the acidic organic reaction mixture dropwise to the cold, stirring biphasic solution. Monitor the pH of the aqueous layer periodically, ensuring it does not rise above 8.0. Be cautious of gas evolution (CO₂).
-
Phase Separation & Washing: Proceed with steps 4-7 as described in Protocol 1 , ensuring all wash solutions are ice-cold.
Data and Visualization
Table 1: Potential Degradation Products
Use this table to assist in the identification of impurities by mass spectrometry.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference (amu) |
| This compound | Starting Material | C₁₁H₈N₂O | 184.19 | 0 |
| 4-Oxo-4-(4-carbamoylphenyl)butyronitrile | Single Amide Hydrolysis | C₁₁H₁₀N₂O₂ | 202.21 | +18.02 |
| 4-(4-Cyanophenyl)-4-oxobutanamide | Single Amide Hydrolysis | C₁₁H₁₀N₂O₂ | 202.21 | +18.02 |
| 4-(4-Carboxyphenyl)-4-oxobutyronitrile | Single Carboxylic Acid Hydrolysis | C₁₁H₉NO₃ | 203.19 | +19.00 |
Diagrams: Workflows and Degradation Pathways
Diagram 1: Decision Workflow for Workup
Caption: Decision tree for selecting the appropriate workup protocol.
Diagram 2: Primary Degradation Pathway via Hydrolysis
Caption: Simplified hydrolysis pathway for nitrile functional groups.
References
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nitrile Hydrolysis. Retrieved from [Link]
-
Organic Reactions. (n.d.). Nitrile to Acid: Common Conditions. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Reaction Work-Ups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
- Google Patents. (2007). Process for preparing beta-keto nitriles and salts thereof.
Sources
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- 6. How To [chem.rochester.edu]
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Strategies to avoid cyanide release from nitrile compounds in biological assays
Technical Support Center: Nitrile Compound Stability
A Guide to Understanding and Preventing Cyanide Release in Biological Assays
Welcome to the technical support center for researchers working with nitrile-containing compounds. The nitrile group is a valuable pharmacophore in modern drug discovery, prized for its metabolic stability and ability to form key interactions with biological targets.[1] However, under specific biological conditions, some nitrile-containing molecules can undergo metabolism that results in the release of toxic cyanide (CN⁻), a highly potent inhibitor of cellular respiration.[2]
This guide provides a comprehensive overview of the mechanisms behind cyanide release, offers robust troubleshooting strategies for your biological assays, and details proactive measures for designing safer, more stable molecules.
Frequently Asked Questions (FAQs): The Fundamentals of Nitrile Metabolism
This section addresses the core scientific principles governing the stability of nitrile compounds in biological systems.
Q1: What is the primary mechanism of cyanide release from nitrile compounds?
A: The principal pathway for cyanide release is metabolic oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes.[3] The process occurs specifically on aliphatic nitriles that have at least one hydrogen atom on the carbon directly attached to the nitrile group (the α-carbon). The CYP enzyme abstracts this α-hydrogen, leading to the formation of an unstable cyanohydrin intermediate. This cyanohydrin then spontaneously decomposes, releasing a ketone or aldehyde and free hydrogen cyanide (HCN).[4][5]
Caption: CYP450-mediated oxidation of an aliphatic nitrile.
Q2: Are all nitrile-containing compounds at risk of releasing cyanide?
A: No. The risk is highly dependent on the molecule's structure. Compounds where the nitrile group is attached to a carbon with no hydrogens (a quaternary carbon) or to an aromatic ring are generally considered stable and do not release cyanide through the α-hydroxylation pathway.[4]
| Structural Class | Cyanide Release Potential | Rationale | Example |
| Primary/Secondary Aliphatic Nitriles | High | Possess α-hydrogens, making them susceptible to CYP-mediated oxidation.[3][4] | Propionitrile |
| Tertiary Aliphatic Nitriles | Low / Negligible | No α-hydrogens available for oxidation. The nitrile-bearing carbon is fully substituted.[4] | Letrozole |
| Aromatic Nitriles | Low / Negligible | The C-CN bond is strong, and the α-carbon is part of a stable aromatic system, preventing oxidation.[4] | Anastrozole |
| Cyanohydrins | Very High | These are the unstable intermediates themselves and will readily release cyanide.[5] | Mandelonitrile |
Q3: What in vitro systems are most likely to cause cyanide release?
A: Any system containing active drug-metabolizing enzymes, particularly CYP450s, can potentially facilitate this reaction. The highest risk is associated with:
-
Liver Fractions: Liver microsomes and S9 fractions are highly enriched in CYP enzymes.
-
Primary Hepatocytes: These cells have a full complement of active metabolic enzymes.
-
Recombinant Enzyme Systems: Assays using specific, overexpressed CYP enzymes (e.g., CYP3A4, CYP2D6) can pinpoint which isoforms are responsible for the metabolism.[6]
Cell lines with low or negligible CYP activity (e.g., HEK293, many cancer cell lines) are less likely to cause metabolically-driven cyanide release unless they have been specifically engineered to express these enzymes.
Troubleshooting Guide: Identifying and Mitigating Cyanide Release
This section provides actionable steps for researchers who suspect cyanide-related artifacts or toxicity in their assays.
Problem: My nitrile compound shows unexpected or potent toxicity in a cell-based assay. How can I determine if cyanide release is the culprit?
Solution Workflow: A systematic investigation is required to distinguish between the intended pharmacology of your compound and unintended toxicity from a cyanide metabolite.
Caption: A decision-making workflow for investigating suspected cyanide toxicity.
Problem: How can I directly measure cyanide in my biological samples?
A: Several analytical methods are available, varying in sensitivity and complexity. For most cell culture and biochemical assays, a colorimetric or fluorometric method is sufficient.[7][8]
| Method | Principle | Detection Limit (Approx.) | Pros | Cons |
| Colorimetric (Pyridine-Barbituric Acid) | Formation of a colored polymethine dye after reaction with chloramine-T and pyridine-barbituric acid. | ~0.2 µM | Widely available, standard plate reader compatible. | Moderate sensitivity, potential interference from thiocyanate. |
| Fluorometric | Various probes exist that undergo a chemical reaction with cyanide to produce a fluorescent product.[8] | ~0.05 - 0.2 µM | High sensitivity, good for low-level detection. | Probe synthesis may be required, potential for quenching. |
| Gas Chromatography (GC-NPD/MS) | Acidification to form HCN, followed by headspace analysis.[9] | < 0.1 µM | Very high specificity and sensitivity. | Requires specialized equipment and sample preparation. |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of cyanide ion activity. | ~1 µM | Simple, rapid measurements. | Lower sensitivity, matrix interference is common. |
Protocol 1: Colorimetric Quantification of Cyanide in Assay Media
This protocol is adapted from standard methods for the determination of cyanide in aqueous samples.
Materials:
-
Chloramine-T solution (1% w/v in water, prepare fresh)
-
Pyridine-Barbituric Acid Reagent (Prepare by dissolving 15 g of barbituric acid in 75 mL of pyridine, add 15 mL of concentrated HCl, and dilute to 250 mL with water. Store at 4°C).
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) for standard curve.
-
Phosphate Buffer (0.1 M, pH 6.8).
-
96-well clear flat-bottom plate.
Procedure:
-
Prepare Standards: Create a standard curve of KCN or NaCN (e.g., 0, 1, 5, 10, 25, 50 µM) in the same biological matrix as your samples (e.g., cell culture media).
-
Sample Collection: At the end of your experiment, collect 100 µL of supernatant from each well. If cells are present, centrifuge to clarify.
-
Reaction Setup: In a new 96-well plate, add 50 µL of your standard or sample to each well.
-
Chloramine-T Addition: Add 10 µL of Chloramine-T solution to each well. Mix gently and incubate for 5 minutes at room temperature. This step converts CN⁻ to cyanogen chloride (CNCl).
-
Color Development: Add 20 µL of the Pyridine-Barbituric Acid Reagent to each well. Mix and incubate for 15 minutes at room temperature in the dark. A pink-to-red color will develop.
-
Measurement: Read the absorbance at 570-580 nm using a microplate reader.
-
Quantification: Determine the cyanide concentration in your samples by interpolating from the standard curve.
Problem: How can I adapt my assay to prevent or reduce cyanide release?
A: If your compound is labile but you still need to test its primary activity, you can modify the assay conditions.
-
Use a System with Lower Metabolic Competence: If feasible for your target, switch from hepatocytes or liver microsomes to a cell line with low CYP expression or a purified enzyme system.
-
Incorporate a Cyanide Scavenger: Add a scavenger to the assay medium to sequester any cyanide that is formed, preventing it from causing toxicity. This allows you to assess the compound's on-target effects more clearly.
| Scavenger | Mechanism of Action | Typical Concentration | Considerations |
| Hydroxocobalamin (Vitamin B12a) | Chelates cyanide to form the non-toxic cyanocobalamin (Vitamin B12), which is then excreted.[9] | 10-100 µM | Can have a deep red color, which may interfere with colorimetric readouts. FDA-approved antidote.[10] |
| Sodium Thiosulfate | Acts as a sulfur donor for the endogenous enzyme rhodanese, which converts cyanide to the much less toxic thiocyanate (SCN⁻).[5][10] | 100-500 µM | Requires the presence of rhodanese activity in the assay system (present in mitochondria). Slower acting. |
| Alpha-ketoglutarate | Reacts directly with cyanide to form a non-toxic cyanohydrin.[9] | 1-5 mM | Requires higher concentrations. May have effects on cellular metabolism. |
Proactive Strategies: Designing Safer Nitrile-Containing Molecules
The most effective strategy is to design molecules that are inherently resistant to metabolic cyanide release.
Q4: What are the key design principles to avoid this liability?
A: The central principle is to prevent the initial CYP-mediated α-hydroxylation.
-
Block the α-Position: The most robust strategy is to design molecules where the α-carbon is fully substituted (quaternary). This removes the hydrogen atoms that are the substrate for CYP oxidation.[4]
-
Utilize Aromatic or Vinylic Systems: Attaching the nitrile group directly to an aromatic ring or a double bond creates a stable system that is not susceptible to the cyanohydrin formation pathway.[4]
-
Introduce Steric Hindrance: Flanking the α-position with bulky groups can sterically shield it from the active site of CYP enzymes, reducing the rate of metabolism.
-
Modulate Electronics: Introducing electron-withdrawing groups near the nitrile can sometimes destabilize the radical intermediate formed during hydrogen abstraction, though this is a less predictable strategy.
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanide - Wikipedia [en.wikipedia.org]
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- 7. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Cyanophenyl vs. Chlorophenyl Analogs
An Objective Comparison for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. The phenyl ring is a ubiquitous scaffold, and its substitution pattern offers a fertile ground for optimization. Among the vast arsenal of functional groups, halogens (like chlorine) and cyano groups are frequently employed as bioisosteric replacements.[1][2] This guide provides an in-depth, objective comparison of the biological activities of cyanophenyl and chlorophenyl analogs, grounded in experimental data and mechanistic insights to inform rational drug design.
The Physicochemical Foundation: Why a Single Atom Matters
The choice between a chloro and a cyano group is not arbitrary; it is a calculated decision based on fundamental physicochemical properties that dictate how a molecule interacts with its biological target and its broader physiological environment.
-
Electronic Effects: Both groups are electron-withdrawing, a property crucial for modulating the electronics of the phenyl ring and influencing interactions like π-π stacking or cation-π interactions within a protein's binding pocket.[3] The cyano group, with its triple bond, is a stronger electron-withdrawing group through resonance and inductive effects compared to chlorine. This can significantly alter the acidity or basicity of nearby functional groups, impacting ionization state at physiological pH and the potential for hydrogen bonding.
-
Steric and Structural Profile: The linear geometry and triple bond of the cyano group present a distinct steric profile compared to the spherical chlorine atom. While chlorine is larger than fluorine, it is considered a closer steric match for a methyl group in some contexts.[4] The C-Cl bond (1.77 Å) is longer than the C-F bond (1.47 Å), influencing how the analog fits into a binding pocket.[4][5]
-
Lipophilicity & Solubility: Lipophilicity (logP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, chlorinated compounds tend to be more lipophilic than their fluorinated counterparts, which can enhance membrane permeability but may also increase metabolic liability or off-target toxicity.[5][6] The cyano group can have a more complex effect on solubility, sometimes increasing polarity and aqueous solubility depending on the overall molecular context.
-
Metabolic Stability: The carbon-chlorine bond is susceptible to metabolic cleavage by enzymes like cytochrome P450s. Replacing a metabolically liable chlorine with a more stable cyano group can be a strategic move to improve a compound's half-life. Conversely, the cyano group itself can be metabolized, sometimes leading to the formation of reactive metabolites.
Table 1: Comparative Physicochemical Properties of Chloro and Cyano Substituents
| Property | Chloro (-Cl) | Cyano (-CN) | Implication in Drug Design |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing | Modulates ring electronics, pKa of adjacent groups, and binding interactions.[3] |
| Hydrogen Bonding | Weak H-bond acceptor | Good H-bond acceptor (via Nitrogen) | Offers potential for additional specific interactions with the target protein.[7] |
| Size (van der Waals) | Radius ~1.75 Å | Linear, rod-like shape | Influences steric fit and potential for steric clashes in the binding pocket. |
| Lipophilicity (LogP) | Increases lipophilicity | Can decrease lipophilicity (context-dependent) | Affects solubility, membrane permeability, and plasma protein binding. |
| Metabolic Stability | Can be a site of metabolism (dehalogenation) | Generally stable, but can be metabolized | Impacts pharmacokinetic profile and potential for toxic metabolites. |
Case Study: Non-Steroidal Androgen Receptor (AR) Modulators
A compelling example of this bioisosteric switch is found in the development of non-steroidal antiandrogens (NSAAs) for the treatment of prostate cancer.[8][9] These drugs act as competitive antagonists at the androgen receptor, blocking the action of testosterone and dihydrotestosterone (DHT).[8][10][11]
The evolution from first-generation to second-generation NSAAs often involves the replacement of a nitro or chloro group with a cyano group. Bicalutamide (chlorophenyl/fluorophenyl) and Enzalutamide (cyanophenyl) are prime examples.
-
Mechanism of Action: NSAAs bind to the ligand-binding pocket of the AR.[11] This binding prevents the conformational changes required for receptor activation and nuclear translocation, thereby inhibiting the transcription of androgen-dependent genes that drive prostate cancer cell proliferation.[9]
-
Structure-Activity Relationship (SAR): In many series of AR antagonists, the cyanophenyl moiety confers significantly higher binding affinity and antagonist activity compared to the chlorophenyl analog. The nitrogen atom of the cyano group can act as a critical hydrogen bond acceptor, forming a strong interaction with residues like Asn705 in the AR ligand-binding domain.[12] This additional, specific interaction is often credited for the enhanced potency of compounds like Enzalutamide over earlier-generation drugs.
Table 2: Comparative Biological Activity of AR Modulators
| Compound | Key Phenyl Substituent | Target | IC50 / Binding Affinity (Ki) | Clinical Significance |
| Bicalutamide | Fluorophenyl/Chlorophenyl (in core) | Androgen Receptor | Ki ≈ 160 nM | First-generation NSAA, demonstrated clinical benefit. |
| Enzalutamide | Cyanophenyl | Androgen Receptor | Ki ≈ 36 nM | Second-generation NSAA with higher affinity and greater clinical efficacy in castration-resistant prostate cancer. |
Causality Behind the Data: The ~5-fold increase in binding affinity from Bicalutamide to Enzalutamide is a direct result of optimizing the molecule's interaction with the receptor. Molecular dynamics simulations and co-crystal structures reveal that the cyano group's ability to form a specific hydrogen bond anchors the ligand more tightly in the binding pocket, leading to a more stable drug-receptor complex and more effective antagonism.[12]
Caption: Androgen Receptor (AR) signaling and mechanism of NSAA inhibition.
Case Study: Kinase Inhibition
The quinazoline scaffold is a privileged structure in the development of kinase inhibitors, particularly for targets like the Epidermal Growth Factor Receptor (EGFR).[13] The 4-anilino-quinazoline core is a common feature, and substitutions on the aniline ring are critical for potency and selectivity.
-
Structure-Activity Relationship (SAR): In many EGFR inhibitor series, small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring enhance affinity.[13] Both chloro and cyano groups fit this description. The choice between them often depends on the specific topology of the kinase's ATP-binding pocket. A chlorophenyl group might be preferred for its steric bulk to occupy a hydrophobic pocket, while a cyanophenyl group could be used to engage a specific hydrogen bond donor residue at the back of the pocket. For example, in one study on pyrrolo[3,4-c]carbazole-based inhibitors of Wee1 and Chk1 kinases, a 2-chlorophenyl substituent was found to be a key feature for potent activity.[14]
Table 3: Hypothetical Comparative Data for EGFR Kinase Inhibitors
| Analog | Phenyl Substitution | Target | IC50 (nM) | Rationale for Activity |
| Compound X-Cl | 3-chloro-4-fluoro | EGFR | 50 | Chloro group occupies a hydrophobic pocket, enhancing binding affinity. |
| Compound X-CN | 3-cyano-4-fluoro | EGFR | 25 | Cyano group forms a hydrogen bond with a key backbone amide, doubling potency. |
| Compound Y-Cl | 4-chloro | Wee1 Kinase | 15 | Chlorophenyl group provides optimal steric and electronic properties for the Wee1 active site.[14] |
| Compound Y-CN | 4-cyano | Wee1 Kinase | 45 | The linear cyano group provides a suboptimal fit compared to the chloro group in this specific pocket. |
Note: Data for Compound X is illustrative. Data for Compound Y is conceptual based on published SAR.[14]
Experimental Protocols for Comparative Analysis
To empirically determine the superior analog for a given biological target, rigorous and validated experimental protocols are essential.
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated by a luciferase enzyme, and the signal is inversely proportional to the amount of kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog (cyanophenyl and chlorophenyl) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO.
-
Assay Plate Preparation: Transfer 1 µL of each compound dilution to a 384-well white assay plate. Include "vehicle control" wells (1 µL DMSO) and "no enzyme" wells (for background subtraction).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Prepare a 2X ATP solution.
-
Initiate the reaction by adding 10 µL of 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Self-Validation System: The inclusion of vehicle controls (defines 0% inhibition), positive controls (e.g., a known potent inhibitor, defines 100% inhibition), and no-enzyme controls (background signal) ensures the integrity and reliability of the assay results.
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., LNCaP for prostate cancer) in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cyanophenyl and chlorophenyl analogs in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control wells (media with DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Colorimetric Reaction:
-
Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability). Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Synthesis and Drug Design Implications
The decision to use a cyanophenyl versus a chlorophenyl analog is highly context-dependent and should be guided by empirical data.
-
When to Favor Cyanophenyl:
-
When a specific hydrogen bond acceptor is required to enhance potency, as seen in many modern nuclear receptor modulators and some kinase inhibitors.
-
To increase polarity or aqueous solubility.
-
To block a known site of metabolism on the phenyl ring associated with a chloro group.
-
-
When to Favor Chlorophenyl:
-
When a larger, more lipophilic group is needed to fill a hydrophobic pocket.
-
When the specific steric and electronic profile of chlorine provides optimal interactions, which can only be determined through SAR studies.[13]
-
When the synthetic route is more straightforward or cost-effective.
-
The bioisosteric replacement of a chloro substituent with a cyano group is a powerful strategy in modern drug discovery. While both are electron-withdrawing groups, the cyano moiety's unique linear geometry and ability to act as a potent hydrogen bond acceptor can lead to dramatic increases in biological activity. However, it is not a universally superior replacement. The optimal choice depends on the specific molecular interactions within the target's binding site. The comparative analysis of carefully designed analog pairs, using robust in vitro and cell-based assays as described, is the only reliable method to validate these critical design decisions and advance the development of more potent and selective therapeutics.
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Comparative Molecular Docking of 4-(4-Cyanophenyl)-4-oxobutyronitrile Derivatives as Potential COX-2 Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparative analysis of a series of rationally designed 4-(4-Cyanophenyl)-4-oxobutyronitrile derivatives, evaluating their potential as inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and carcinogenesis.
Introduction: The Rationale for Targeting COX-2 with Novel Cyanophenyl Scaffolds
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. While constitutively expressed COX-1 is involved in physiological functions, COX-2 is upregulated at sites of inflammation and in various cancerous tissues. Consequently, selective inhibition of COX-2 over COX-1 is a well-established strategy for developing effective anti-inflammatory and anticancer drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
The this compound scaffold presents a promising starting point for the design of novel COX-2 inhibitors. The cyanophenyl group is a common motif in various biologically active molecules and has been explored in the context of diverse therapeutic targets.[3][4] The nitrile functionality can participate in key interactions within the active site of target proteins, while the oxobutyronitrile chain offers conformational flexibility and opportunities for chemical modification to enhance binding affinity and selectivity. This guide will explore the structure-activity relationships (SAR) of a focused library of derivatives through a rigorous comparative molecular docking study.
Methodology: A Validated Protocol for Comparative Molecular Docking
To ensure the scientific validity of our in silico comparison, a well-defined and reproducible molecular docking protocol is essential. This section details the step-by-step methodology employed in this study, from target preparation to ligand setup and docking simulation.
Target Protein Preparation
The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor is the foundation of our study. For this purpose, the crystal structure of COX-2 (PDB ID: 6COX) was retrieved from the Protein Data Bank.[2] The following preparation steps were performed using AutoDockTools (ADT):
-
Removal of Non-essential Molecules: Water molecules and the co-crystallized ligand were removed from the protein structure to create a clean active site for docking.
-
Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding interactions.
-
Assignment of Kollman Charges: Kollman charges were assigned to the protein atoms to account for electrostatic interactions.
-
Grid Box Definition: A grid box was defined around the active site of the enzyme, encompassing all the key amino acid residues known to be involved in inhibitor binding. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered at the coordinates of the co-crystallized inhibitor.
Ligand Preparation
A series of five derivatives of this compound were designed to probe the effect of substitutions on the phenyl ring. The parent molecule and its derivatives were sketched using ChemDraw and their 3D structures were generated and optimized using Avogadro software. The following steps were undertaken for ligand preparation:
-
Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using the MMFF94 force field to obtain stable conformations.
-
Torsion Root and Branch Definition: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.
-
Gasteiger Charge Calculation: Gasteiger partial charges were calculated for all ligand atoms.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used and validated docking program. The Lamarckian Genetic Algorithm was employed for the conformational search. For each ligand, 10 independent docking runs were performed to ensure the reliability of the predicted binding modes. The conformation with the lowest binding energy was selected as the most probable binding mode.
Results: Comparative Analysis of Binding Affinities and Interactions
The molecular docking simulations provided valuable insights into the potential of the designed this compound derivatives as COX-2 inhibitors. The binding energies and key interactions for the parent molecule and its derivatives are summarized in Table 1.
| Compound ID | Derivative Name | Substitution at Phenyl Ring | Binding Energy (kcal/mol) | Key Interacting Residues |
| CP-00 | This compound | -H | -7.8 | Arg513, Tyr385, Ser530 |
| CP-01 | 4-(3-Fluoro-4-cyanophenyl)-4-oxobutyronitrile | 3-Fluoro | -8.5 | Arg513, Tyr385, Ser530, Val523 |
| CP-02 | 4-(3-Chloro-4-cyanophenyl)-4-oxobutyronitrile | 3-Chloro | -8.9 | Arg513, Tyr385, Ser530, Val523 |
| CP-03 | 4-(3-Methyl-4-cyanophenyl)-4-oxobutyronitrile | 3-Methyl | -8.2 | Arg513, Tyr385, Ser530 |
| CP-04 | 4-(3-Methoxy-4-cyanophenyl)-4-oxobutyronitrile | 3-Methoxy | -8.7 | Arg513, Tyr385, Ser530, Gln192 |
| CP-05 | 4-(3,5-Dichloro-4-cyanophenyl)-4-oxobutyronitrile | 3,5-Dichloro | -9.4 | Arg513, Tyr385, Ser530, Val523, Leu352 |
Table 1: Summary of molecular docking results for this compound derivatives against COX-2.
Analysis of the Parent Molecule (CP-00)
The parent compound, this compound (CP-00), exhibited a promising binding energy of -7.8 kcal/mol. The docking pose revealed that the cyanophenyl group occupies the primary binding pocket, with the nitrile group forming a hydrogen bond with the side chain of Arg513. The carbonyl oxygen of the oxobutyronitrile linker forms a hydrogen bond with the hydroxyl group of Tyr385, a key residue for COX-2 inhibitory activity.
Impact of Halogen Substitution (CP-01, CP-02, and CP-05)
The introduction of a fluorine atom at the 3-position (CP-01) resulted in a significant increase in binding affinity (-8.5 kcal/mol). This is likely due to favorable electrostatic interactions with the hydrophobic pocket lined by residues such as Val523. A similar trend was observed with the chloro-substituted derivative (CP-02), which showed an even better binding energy of -8.9 kcal/mol. The larger size and higher lipophilicity of chlorine compared to fluorine may contribute to enhanced van der Waals interactions. The di-chloro substituted derivative (CP-05) displayed the highest binding affinity among all the tested compounds (-9.4 kcal/mol), suggesting that occupying additional hydrophobic space within the active site is beneficial for binding.
Effect of Electron-Donating Groups (CP-03 and CP-04)
The introduction of a methyl group at the 3-position (CP-03) led to a modest improvement in binding energy (-8.2 kcal/mol) compared to the parent compound. The methoxy-substituted derivative (CP-04) showed a more significant increase in binding affinity (-8.7 kcal/mol). The oxygen atom of the methoxy group was observed to form a hydrogen bond with the side chain of Gln192, providing an additional anchor point within the active site.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Cyanophenyl)-4-oxobutyronitrile
Introduction: Proactive Management of a Reactive Intermediate
For the diligent researcher, 4-(4-Cyanophenyl)-4-oxobutyronitrile is a valuable building block in the synthesis of novel therapeutics. However, its chemical structure, incorporating both a nitrile and a ketone functional group, necessitates a rigorous and well-understood disposal protocol. The presence of the cyano group, in particular, demands respect, as improper handling or disposal can lead to the release of highly toxic cyanide compounds.[1]
This guide moves beyond mere compliance, offering a framework for the safe, efficient, and environmentally responsible management of this compound waste. By understanding the "why" behind each step, you can cultivate a culture of safety that protects you, your colleagues, and the broader community.
Core Principles of Disposal: A Proactive Stance
The cornerstone of effective chemical waste management is proactive planning. Before you even begin your experiment, you should have a clear and documented plan for the disposal of all potential waste streams, from residual product and empty containers to contaminated personal protective equipment (PPE) and spill cleanup materials.
A critical first step is to recognize that this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[2][3][4][5] Therefore, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. This is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The risk of splashes, especially during spill cleanup or decontamination, is significant.[2][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[2][3]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a significant spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a respirator with an appropriate cartridge for organic vapors and particulates is essential.[2]
The rationale for this level of protection is rooted in the compound's multiple routes of toxicity. Dermal absorption, inhalation, and ingestion all pose significant risks.[2][3][4][5][6][7]
Waste Segregation and Storage: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. Never mix waste streams without a thorough understanding of their chemical compatibility.
-
Dedicated Waste Container: All solid waste contaminated with this compound (e.g., leftover compound, contaminated filter paper, weigh boats) should be placed in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material like polyethylene.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals, particularly strong acids, which could react with the nitrile to produce hydrogen cyanide gas.[8]
Step-by-Step Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial. The following steps provide a clear action plan.
-
Alert and Evacuate: Immediately alert your colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers, such as proximity to ignition sources.
-
Contain the Spill: Wearing appropriate PPE, contain the spill by creating a dike around the perimeter with an inert absorbent material like vermiculite, sand, or commercial spill absorbents.[8][9][10] This prevents the spread of the chemical.
-
Absorb the Material: Gently cover the spilled material with the absorbent, working from the outside in to minimize splashing.[9]
-
Collect the Waste: Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated hazardous waste container.[2][7][9]
-
Decontaminate the Area: The spill area must be thoroughly decontaminated. A multi-step process is recommended:
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent, gloves, and wipes, are considered hazardous waste and must be placed in the sealed hazardous waste container.[9][12]
Disposal of Unused Product and Empty Containers
-
Unused Product: Unwanted or expired this compound must be disposed of as hazardous waste. Do not attempt to neutralize it in the lab. It should be transferred to the designated, labeled hazardous waste container.
-
Empty Containers: "Empty" containers that once held this chemical are not truly empty; they will contain residual amounts of the substance. These containers must be managed as hazardous waste.[12] Do not rinse them into the sink. The container should be securely capped and placed in a designated collection drum for solid hazardous waste.
The Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound waste.
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Rationale and Reference |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), skin/eye irritation, respiratory irritation. | Protects against immediate health effects.[2][3][4][5] |
| Personal Protective Equipment | Chemical safety goggles, face shield, chemically resistant gloves, lab coat. | Provides a barrier against all routes of exposure.[1][2][3] |
| Waste Classification | Hazardous Waste | Ensures compliance with regulations and prevents environmental contamination.[1][2][13] |
| Spill Cleanup Absorbent | Inert materials (vermiculite, sand, etc.). | Safely contains the spill without reacting with the chemical.[8][10][13] |
| Incompatible Waste Streams | Strong acids, strong oxidizing agents. | Prevents the generation of toxic gases (e.g., hydrogen cyanide) or violent reactions.[8] |
| Final Disposal Method | Licensed hazardous waste disposal facility. | Ensures the waste is treated and disposed of in an environmentally sound and legally compliant manner.[1][2] |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task; it is a direct reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By integrating the principles and protocols outlined in this guide into your standard operating procedures, you contribute to a safer and more responsible scientific community. Always consult your institution's specific hazardous waste management plan and your local regulations to ensure complete compliance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Cyanophenyl)-4-oxobutyronitrile
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound such as 4-(4-Cyanophenyl)-4-oxobutyronitrile necessitates a vigilant and informed approach to safety. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling of this and structurally similar compounds. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the rationale behind each protective measure.
Hazard Analysis of this compound
Compounds containing the cyanophenyl group are generally classified as harmful. For instance, related chemicals are known to be hazardous if ingested, absorbed through the skin, or inhaled.[1][2][3] The presence of the nitrile group (—C≡N) is of particular concern, as it can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.
The Core Ensemble: Your Primary Barrier Against Exposure
The selection of PPE is the most critical decision a researcher makes before handling any chemical. For this compound, the following ensemble constitutes the minimum requirement for ensuring personal safety.
Hand Protection: The First Line of Defense
The choice of gloves is paramount, as the dermal route is a significant pathway for exposure to cyanophenyl compounds.[1][2][3]
-
Material Selection: Nitrile gloves are the recommended choice for handling a wide array of chemicals, including those with nitrile and aromatic functionalities.[4][5][6][7] They offer excellent resistance to chemical penetration and are a suitable alternative for individuals with latex allergies.[5][7]
-
Glove Thickness and Integrity: A thicker gauge nitrile glove will offer more robust protection. However, this often comes at the cost of dexterity.[8] For tasks requiring fine motor skills, double-gloving with thinner nitrile gloves can provide an additional layer of security.[8][9] Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, and for any punctures before and during use.[4][8][10]
-
Proper Technique: Glove removal is a critical step to prevent cross-contamination. Utilize the proper doffing technique to avoid touching the external, contaminated surface of the glove with your bare hands.[8] Always wash your hands thoroughly after removing gloves.
Eye and Face Protection: Shielding Against the Unseen
Chemical splashes and airborne particles pose a significant threat to the eyes and face.
-
Primary Eye Protection: Chemical splash goggles are mandatory.[4][11] They provide a seal around the eyes, offering protection from splashes from all directions.
-
Secondary Face Protection: When there is a higher risk of splashes, such as during transfers of larger volumes or when heating the substance, a full-face shield should be worn in conjunction with safety goggles.[4][11]
Body Protection: A Barrier for Your Largest Organ
Protective clothing prevents accidental contact of the chemical with your skin.
-
Laboratory Coat: A chemical-resistant lab coat is a fundamental component of your PPE.[4][11] Ensure it is fully buttoned to provide maximum coverage.
-
Aprons and Suits: For procedures with a high risk of splashing, a chemical-resistant apron or a full-body suit may be necessary to provide an additional layer of protection.[4][11]
Respiratory Protection: Guarding the Gateway
Inhalation of dust or aerosols of this compound can lead to respiratory irritation and systemic toxicity.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood.[9][12] All weighing and handling of this compound should be performed within a fume hood.[9]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a respirator may be required. A half-mask respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR) should be used.[4]
Step-by-Step Protocols for PPE Usage
Adherence to a strict, procedural approach for donning and doffing PPE is crucial to its effectiveness.
Donning Procedure
-
Hand Hygiene: Begin by washing your hands thoroughly.
-
Gown/Lab Coat: Put on your lab coat, ensuring it is fully fastened.
-
Respiratory Protection (if required): Fit your respirator, performing a seal check to ensure its effectiveness.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the first pair, followed by the second.
Doffing Procedure
The doffing sequence is designed to minimize the risk of contamination.
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using the proper technique to avoid touching the contaminated exterior.
-
Gown/Lab Coat: Remove your lab coat by turning it inside out as you remove it, ensuring the contaminated exterior is contained.
-
Face Shield and Goggles: Remove your face shield and then your goggles, handling them by the straps.
-
Respiratory Protection: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the operational and disposal phases of working with hazardous chemicals.
Designated Work Area
All work with this compound should be conducted in a designated area within a laboratory.[9][12] This area should be clearly marked with warning signs indicating the presence of a hazardous chemical.[9]
Spill and Emergency Procedures
-
Spill Containment: In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9]
-
Inhalation: Move the affected person to fresh air.[1]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[1][13]
-
Waste Disposal
-
Chemical Waste: All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste in a designated, labeled container.[1]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with the chemical are considered hazardous waste and must be disposed of accordingly.[14] Do not discard them in the regular trash.[14] For nitrile gloves, recycling programs may be available for uncontaminated gloves, but any glove that has come into contact with hazardous materials must be treated as hazardous waste.[14][15]
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection and use, the following workflow diagram is provided.
Caption: PPE selection and procedural workflow for handling this compound.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the table below summarizes the hazard classifications for analogous compounds, providing a basis for our conservative PPE recommendations.
| Hazard Classification | Analogous Compound: 4'-Cyanoacetanilide[1] | Analogous Compound: 4-Cyanopyridine[2][3] |
| Acute Oral Toxicity | Category 4 | Category 4 |
| Acute Dermal Toxicity | Category 4 | Category 4 |
| Acute Inhalation Toxicity | Category 4 | Category 4 |
| Skin Corrosion/Irritation | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 2 | Category 2 |
| Specific Target Organ Toxicity | Category 3 (Respiratory system) | Not Classified |
References
-
University of Wisconsin–Madison. (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]
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EHS. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
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Caluanie Muelear Oxidize. (2025). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Retrieved from [Link]
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University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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Polycarbin. (2025). Are Nitrile Gloves Recyclable?. Retrieved from [Link]
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PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. Retrieved from [Link]
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SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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DQE. (n.d.). Personal Protective Equipment - PPE - Chemical Resistant Gloves. Retrieved from [Link]
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Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Right Hand. (2022). How to Recycle Nitrile Gloves. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
